Ggstop
Overview
Description
GGsTop is a selective, irreversible γ-glutamyl transpeptidase (GGT) inhibitor . It displays no inhibitory effects on glutamine amidotransferases or asparagine synthetase . It suppresses oxidative stress by inhibiting GGT activation and prevents ischemia/reperfusion-induced acute kidney injury in rats in vivo .
Synthesis Analysis
Each stereoisomer of GGsTop was synthesized stereoselectively and their inhibitory activity against human GGT was evaluated . The l- and d-configurations of each stereoisomer were determined by a combination of a chiral pool synthesis and chiral HPLC analysis .
Molecular Structure Analysis
Based on a molecular modeling approach, the absolute configuration of the phosphorus atom of the active GGsTop isomers was postulated to be S . The S-isomers inhibited human GGT, while the R-isomers were inactive even at concentrations of 0.1mM .
Chemical Reactions Analysis
GGsTop is a potent, highly selective, and irreversible γ-glutamyl transpeptidase (GGT) inhibitor . With respect to the configuration of the α-carbon atom of the glutamate mimic, the l-isomer was ca. 8-fold more potent than the d-isomer .
Physical And Chemical Properties Analysis
GGsTop is soluble to 20 mM in water and to 50 mM in DMSO . Its molecular weight is 331.26 and its chemical formula is C13H18NO7P .
Scientific Research Applications
However, to assist with the general theme of scientific research applications, I can highlight examples of technologies and methodologies that are commonly used in scientific research, excluding aspects related to drug use, dosage, and side effects as requested. These examples are drawn from the general understanding and not directly from the search results, given the specificity of your request.
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Mechanism of Action
Target of Action
GGsTop, also known as Nahlsgen, is a potent, non-toxic, highly selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT) . GGT is an enzyme that plays a central role in mediating the redox balance of cells, and the detoxification of xenobiotics and reactive oxygen species (ROS) through glutathione metabolism .
Mode of Action
GGsTop covalently binds between the side chain oxygen of Thr-381 of human GGT1 (hGGT1) and the phosphate of GGsTop, resulting in an enzyme-inhibitor complex . This interaction inhibits the activity of GGT, suppressing the production of reactive oxygen species and inducing the production of collagen and elastin .
Biochemical Pathways
The inhibition of GGT by GGsTop affects the glutathione metabolism pathway. Glutathione, a tripeptide consisting of glutamic acid, cysteine, and glycine, is known to have many physiological actions such as a radical scavenger action, action as a coenzyme, and detoxification action by conjugation reaction to foreign substances . By inhibiting GGT, GGsTop prevents the breakdown of glutathione, thereby suppressing reactive oxygen species and promoting the production of collagen and elastin .
Result of Action
The inhibition of GGT by GGsTop has several molecular and cellular effects. It suppresses the production of reactive oxygen species, which are harmful to cells, and induces the production of collagen and elastin, which are beneficial for tissue repair and health . In a study on a mouse model of 5-Fluorouracil-induced oral mucositis, GGsTop promoted collagen production in oral mucosa and treated oral mucositis quickly and safely .
Action Environment
and hepatic ischemia-reperfusion injury. This suggests that GGsTop’s action, efficacy, and stability may be influenced by the disease environment and the presence of other treatments.
properties
IUPAC Name |
2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPDEDRMYYPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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